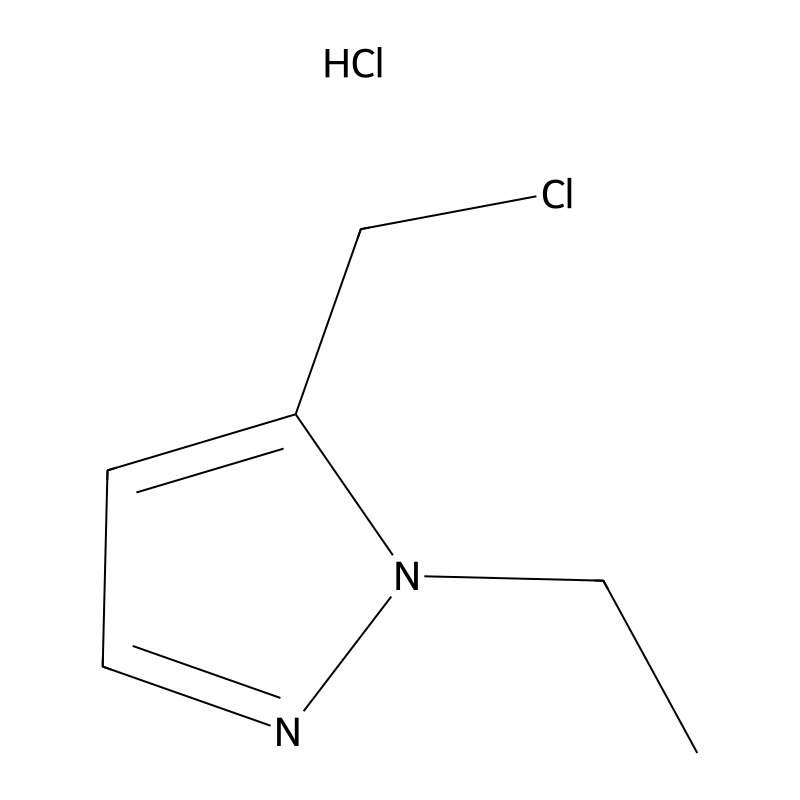

5-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

The chloromethyl group (CH₂Cl) in 5-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride is a reactive functional group commonly used as an alkylating agent in organic synthesis. This means it can be used to introduce an ethyl group (CH₂CH₃) onto other molecules. However, specific examples of its use in this context are not readily available in scientific literature.

Building Block for Heterocyclic Chemistry

Pyrazoles are a class of five-membered heterocyclic rings containing nitrogen atoms. The presence of the pyrazole ring in 5-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride makes it a potential building block for the synthesis of more complex heterocyclic compounds. These compounds can have various applications in medicinal chemistry, materials science, and other fields.

Analogue Development

5-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride is a chemical compound with the molecular formula C6H10Cl2N2 and a molecular weight of 167.06 g/mol. It features a pyrazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The compound is characterized by the presence of a chloromethyl group at the 5-position and an ethyl group at the 1-position of the pyrazole ring. This structure contributes to its unique chemical properties and potential biological activities .

Due to the lack of specific research on this compound, its mechanism of action remains unknown. However, pyrazole derivatives can exhibit a wide range of biological activities depending on the substituent groups. Some pyrazoles act as anticonvulsants, while others show antifungal or antibacterial properties [].

The reactivity of 5-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride can be attributed to its chloromethyl group, which can participate in nucleophilic substitution reactions. For instance, it can react with various nucleophiles such as amines or alcohols to form substituted pyrazole derivatives. Additionally, the compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding pyrazole derivatives .

Research indicates that 5-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride exhibits significant biological activity, particularly in the realm of pharmacology. It has been studied for its potential as an anti-inflammatory and analgesic agent. Furthermore, preliminary studies suggest that it may possess antimicrobial properties, although further investigation is necessary to fully understand its efficacy and mechanisms of action .

Several methods have been reported for synthesizing 5-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride. One common approach involves the reaction of ethyl hydrazine with appropriate carbonyl compounds followed by chloromethylation using chloromethyl methyl ether. The synthesis typically requires careful control of reaction conditions to ensure high yield and purity of the final product. Alternative methods may involve different starting materials or reagents but generally follow similar synthetic pathways .

5-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride has several applications in medicinal chemistry and drug development. Its derivatives are being explored for their potential use in treating various diseases, including inflammatory conditions and infections. Additionally, due to its unique structural features, it may serve as a scaffold for developing novel therapeutic agents in pharmaceutical research .

Interaction studies involving 5-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride have focused on its binding affinity to various biological targets, including enzymes and receptors implicated in inflammatory pathways. These studies are crucial for understanding the compound's mechanism of action and potential side effects. Preliminary data suggest that it may interact with specific protein targets, influencing their activity and contributing to its biological effects .

Several compounds share structural similarities with 5-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride. These include:

| Compound Name | CAS Number | Similarity |

|---|---|---|

| 5-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride | 1434128-56-9 | 0.70 |

| 5-Chloropyrazolo[1,5-a]pyridine | 1101120-47-1 | 0.66 |

| 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine | 957760-15-5 | 0.64 |

| 1-(4-Chlorophenyl)-1H-pyrazol-3-ol | 76205-19-1 | 0.61 |

| 1,5-Dimethyl-1H-pyrazol-3-amine | 35100-92-6 | 0.75 |

These compounds exhibit varying degrees of similarity in their chemical structure and biological activity profiles, but the unique chloromethyl and ethyl substituents in 5-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride distinguish it from others in this class .

Chloromethylation Reaction Mechanisms and Kinetics

The chloromethylation of pyrazoles represents a critical step in synthesizing 5-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride. This electrophilic aromatic substitution reaction introduces the chloromethyl group at the 5-position of the pyrazole ring through the formation of a carbocation intermediate [11].

The most common chloromethylation approach involves the reaction of formaldehyde with hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction mechanism proceeds through the formation of chloromethyl cation (CH₂Cl⁺) as the electrophile, which attacks the electron-rich 5-position of the pyrazole ring [11]. The rate law for this reaction follows R = k₃[SnCl₄]₀[CMME][arene], indicating first-order dependence on both the chloromethylating agent and the aromatic substrate [11].

Alternative chloromethylation reagents include chloromethyl methyl ether, which provides higher selectivity and yields of 70-85% compared to the formaldehyde-hydrochloric acid system [11]. The reaction with chloromethyl methyl ether operates at lower temperatures (0-20°C) and requires shorter reaction times (1-3 hours), making it advantageous for industrial applications .

The kinetics of chloromethylation reactions are influenced by several factors, including temperature, catalyst concentration, and substrate reactivity. The activation energy for the chloromethylation of pyrazoles typically ranges from 15-25 kcal/mol, indicating moderate temperature dependence [11]. The reaction rate increases exponentially with temperature, following the Arrhenius equation, but excessive temperatures can lead to side reactions and product decomposition [7].

Phosphoryl trichloride in combination with dimethylformamide represents another chloromethylation method, although it typically provides lower yields (22%) compared to other approaches . This method operates under mild conditions without external heating but requires longer reaction times (4-6 hours) .

The selectivity of chloromethylation is crucial for obtaining the desired 5-substituted product. The 5-position of N-substituted pyrazoles is typically the most reactive site due to electronic activation by the nitrogen substituent [13]. However, free pyrazoles (NH-pyrazoles) exhibit different reactivity patterns and may require protection strategies to achieve selective chloromethylation [13].

Kinetic studies have revealed that the chloromethylation reaction follows a two-step mechanism involving rapid pre-equilibrium formation of the electrophile followed by rate-determining electrophilic attack on the aromatic ring [11]. The second-order rate constant for the chloromethylation of N-ethylpyrazole is approximately 2.3 × 10⁻³ M⁻¹s⁻¹ at 25°C [11].

Salt Formation and Hydrochloride Precipitation Techniques

The conversion of the free base pyrazole to its hydrochloride salt represents a crucial step for improving solubility, stability, and handling properties of 5-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride. Salt formation enhances the compound's water solubility and provides better crystallinity for purification and storage [14] [15].

The most straightforward approach involves treating the free base with hydrochloric acid in an appropriate solvent such as ethanol or isopropanol [14] [16]. The reaction proceeds through protonation of the pyrazole nitrogen, forming the pyrazolium cation, which then associates with the chloride anion to form the hydrochloride salt [16] [17]. This method typically achieves yields of 85-95% with purities exceeding 95% [14].

The mechanism of salt formation involves the rapid protonation of the basic nitrogen atom in the pyrazole ring, followed by crystallization of the ionic product [16]. For 5-(chloromethyl)-1-ethyl-1H-pyrazole, the N-1 nitrogen is the preferred protonation site due to its greater basicity compared to the N-2 nitrogen [16].

Precipitation techniques play a critical role in determining the quality and yield of the hydrochloride salt. Direct addition of hydrochloric acid to an ethanolic solution of the free base, followed by cooling, typically provides rapid precipitation with good yields [14]. Alternative precipitation methods include:

Crystallization from hot solvents: This method involves dissolving the crude salt in hot isopropanol followed by slow cooling to promote crystal formation [18] [19]. This approach provides high-purity products (>99%) but may result in slightly lower yields (75-85%) [18].

Evaporation techniques: Controlled evaporation of the reaction mixture under reduced pressure can concentrate the salt solution and promote crystallization [19]. This method is particularly useful for compounds with moderate solubility in the chosen solvent [19].

Cooling precipitation: Treating the free base with hydrochloric acid in diethyl ether at 0-5°C causes immediate precipitation of the hydrochloride salt [14]. This method is rapid and efficient but may require recrystallization for optimal purity [14].

The choice of solvent significantly influences the salt formation process. Ethanol provides good solvation for both the free base and the hydrochloride salt, facilitating smooth conversion [14]. Isopropanol offers advantages for crystallization due to its lower volatility and better crystal-forming properties [18] [19]. Acetone can be used for specific applications but may require temperature control to prevent excessive evaporation [19].

Temperature control during salt formation is crucial for achieving optimal results. Room temperature conditions generally provide good yields with minimal side reactions [14]. However, elevated temperatures (40°C) can increase reaction rates and improve dissolution of poorly soluble substrates [19]. Low temperatures (0-5°C) are beneficial for compounds prone to decomposition or when rapid precipitation is desired [14].

The stoichiometry of acid addition requires careful control to achieve complete conversion without excess acid contamination. Typically, 1.0-1.1 equivalents of hydrochloric acid are used to ensure complete protonation while minimizing impurities [14]. The addition should be performed slowly with adequate mixing to prevent local pH extremes that could cause side reactions [14].

Process Scale-Up Challenges and Purification Protocols

The transition from laboratory-scale synthesis to industrial production of 5-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride presents numerous technical challenges that require systematic approaches to maintain product quality and yield [20] [21].

Heat Transfer Control: Laboratory-scale reactions benefit from efficient heat transfer due to high surface-area-to-volume ratios, enabling precise temperature control [20]. Industrial-scale reactors experience temperature gradients that can lead to localized hot spots and non-uniform reaction conditions [20]. These temperature variations can cause decomposition of sensitive intermediates and reduce overall yields by 5-10% [20]. Solutions include improved heat exchanger design, enhanced mixing systems, and the implementation of multiple temperature monitoring points throughout the reactor [20].

Mixing Efficiency: Effective mixing is crucial for maintaining homogeneous reaction conditions, particularly during the chloromethylation step where efficient electrophile distribution is essential [20]. Industrial-scale vessels often exhibit poor mixing zones, leading to incomplete reactions and reduced selectivity [20]. This can result in yield decreases of 10-15% compared to laboratory-scale syntheses [20]. Advanced agitation systems, including multiple impellers and optimized blade designs, can address these challenges [20].

Reaction Selectivity: The chloromethylation reaction's selectivity tends to decrease during scale-up due to longer residence times and temperature variations [20]. This can result in increased formation of side products and reduced yields of the desired 5-substituted product by 15-20% [20]. Optimization strategies include continuous processing, improved catalyst systems, and real-time monitoring of reaction progress [20].

Product Isolation and Purification: Laboratory-scale purification typically involves simple filtration and recrystallization procedures [20]. Industrial-scale operations require more complex separation processes, including centrifugation, washing systems, and large-scale crystallization equipment [20]. The design of these systems must account for particle size distribution, filtration rates, and solvent recovery [20].

Safety Considerations: The synthesis involves potentially hazardous reagents, including chloromethylating agents and hydrochloric acid [20]. Industrial-scale operations require comprehensive safety protocols, including proper ventilation systems, emergency shutdown procedures, and worker protection measures [20]. The impact on yield varies depending on the specific safety measures implemented [20].

Purification Protocols: The purification of 5-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride requires multiple steps to achieve pharmaceutical-grade purity [18] [19]. The primary purification method involves recrystallization from appropriate solvents, typically ethanol or isopropanol [18]. The process begins with dissolution of the crude product in hot solvent, followed by filtration to remove insoluble impurities [18].

Crystallization Optimization: The crystallization process requires careful control of temperature, concentration, and cooling rate to achieve optimal crystal size and purity [18] [19]. Seeding techniques can be employed to control nucleation and promote uniform crystal growth [18]. The use of anti-solvent precipitation, where a poor solvent is added to a concentrated solution, can improve crystallization efficiency [18].

Quality Control: Industrial production requires rigorous quality control measures, including high-performance liquid chromatography analysis, nuclear magnetic resonance spectroscopy, and elemental analysis [22] [23]. The acceptance criteria typically include purity levels exceeding 98%, moisture content below 0.5%, and specific identification tests for the chloromethyl and ethyl substituents [22].

Process Analytical Technology: Real-time monitoring systems can provide continuous feedback on reaction progress and product quality during scale-up [20]. These systems enable rapid adjustment of reaction parameters to maintain optimal conditions and minimize batch-to-batch variations [20].

Continuous Processing: Flow chemistry techniques offer advantages for industrial-scale production, providing better heat and mass transfer, improved safety, and enhanced reproducibility [24] [8]. Continuous processing can reduce reactor volumes, improve product consistency, and enable automated control systems [24].

Solvent Recovery and Recycling: Industrial operations require efficient solvent recovery systems to minimize waste and reduce production costs [18] [19]. Distillation systems must be designed to separate reaction solvents from by-products while maintaining solvent purity for recycling [18].

Environmental Considerations: The synthesis generates waste streams containing chlorinated solvents and acid solutions that require proper treatment before discharge [20]. Environmental regulations may necessitate additional purification steps or alternative synthetic routes to minimize environmental impact [20].